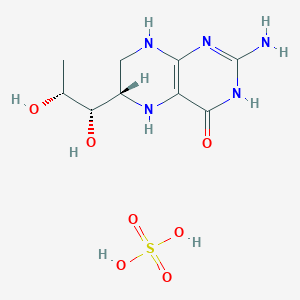![molecular formula C11H24O4 B1498670 3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL CAS No. 52479-58-0](/img/structure/B1498670.png)
3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is a polymeric compound known for its versatility and wide range of applications. This compound is a type of polyether, which is characterized by the presence of ether linkages in its backbone. It is commonly used in the production of various industrial and consumer products due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) typically involves the polymerization of ethylene oxide and propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Polymerization of Ethylene Oxide and Propylene Oxide:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of ethylene oxide and propylene oxide into the reactor, along with the catalyst. The polymerization reaction is monitored to ensure consistent product quality.
化学反应分析
Types of Reactions
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the polymer can undergo substitution reactions with various reagents.
Common Reagents and Conditions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Conditions: The reaction is typically carried out in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced forms of the polymer.
Substitution: Alkylated or acylated derivatives of the polymer.
科学研究应用
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical implants.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
作用机制
The mechanism of action of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the polymer can form hydrogen bonds with other molecules, leading to the formation of stable complexes. This property is particularly useful in drug delivery systems, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
相似化合物的比较
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is unique due to its specific molecular structure and properties. Similar compounds include:
Polyethylene Glycol: A polyether compound with similar properties but different molecular structure.
Polypropylene Glycol: Another polyether with distinct properties and applications.
Poly(tetramethylene ether glycol): A polyether with a different backbone structure and unique properties.
Compared to these compounds, Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) offers a unique combination of chemical stability, biocompatibility, and versatility, making it suitable for a wide range of applications.
属性
CAS 编号 |
52479-58-0 |
|---|---|
分子式 |
C11H24O4 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
3-[3-(3-hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O4/c1-11(2,9-14-7-3-5-12)10-15-8-4-6-13/h12-13H,3-10H2,1-2H3 |
InChI 键 |
TXQSSRQPVYENEB-UHFFFAOYSA-N |
SMILES |
CC(C)(COCCCO)COCCCO |
规范 SMILES |
CC(C)(COCCCO)COCCCO |
| 52479-58-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)
![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)](/img/structure/B1498599.png)



![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)


![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)


